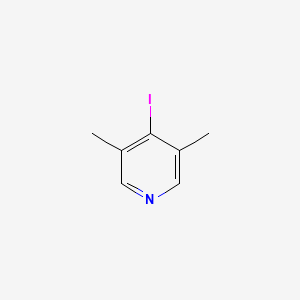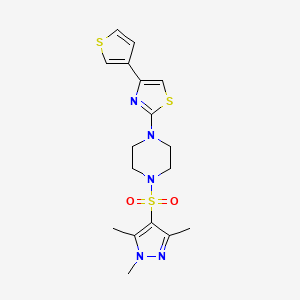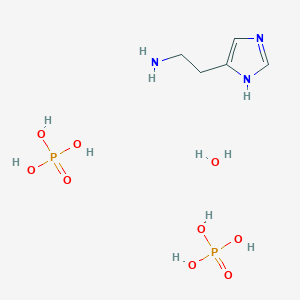![molecular formula C22H25N3O5 B2848030 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 896365-08-5](/img/structure/B2848030.png)
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with three ethoxy groups and a phthalazinone moiety
作用机制
Target of Action
The primary target of this compound is the poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes involving mainly DNA repair and programmed cell death.
Mode of Action
The compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function. This leads to an accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathways When PARP is inhibited, the repair of single-strand DNA breaks is impaired This can lead to the formation of double-strand breaks during DNA replication
Result of Action
The result of the compound’s action is the induction of cell death in cells with defective DNA repair mechanisms . This makes the compound potentially useful in the treatment of certain types of cancer.
生化分析
Biochemical Properties
It is known that similar compounds are used as intermediates in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase .
Molecular Mechanism
It is speculated that it may interact with biomolecules and potentially influence gene expression .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide in animal models .
Metabolic Pathways
The metabolic pathways involving 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide are not well-characterized .
Transport and Distribution
Information regarding the transport and distribution of 3,4,5-triethoxy-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide within cells and tissues is currently unavailable .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 3,4,5-triethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Phthalazinone Moiety: The phthalazinone moiety is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-oxo-3H-phthalazin-1-ylmethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products include 3,4,5-tricarboxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide.
Reduction: Products include 3,4,5-triethoxy-N-[(4-hydroxy-3H-phthalazin-1-yl)methyl]benzamide.
Substitution: Products vary depending on the nucleophile used.
科学研究应用
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
相似化合物的比较
Similar Compounds
3,4,5-trimethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxy-N-[(4-oxo-3H-quinazolin-1-yl)methyl]benzamide: Similar structure but with a quinazolinone moiety instead of a phthalazinone moiety.
Uniqueness
3,4,5-triethoxy-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to the presence of both ethoxy groups and a phthalazinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
3,4,5-triethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-28-18-11-14(12-19(29-5-2)20(18)30-6-3)21(26)23-13-17-15-9-7-8-10-16(15)22(27)25-24-17/h7-12H,4-6,13H2,1-3H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQAEQQZWDRSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
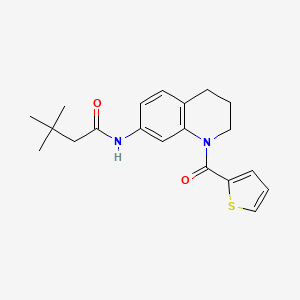
![N-[(1-hydroxycyclopentyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2847950.png)
![Methyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2847952.png)
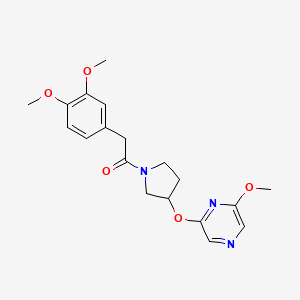
![(E)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-[3-methoxy-2-(naphthalen-1-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2847954.png)
![2-(Methylsulfanyl)-4-(phenylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2847956.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2847961.png)
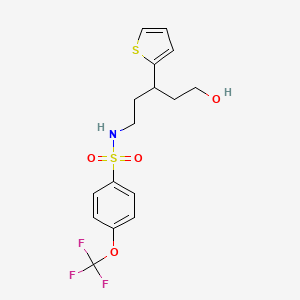
![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2847963.png)
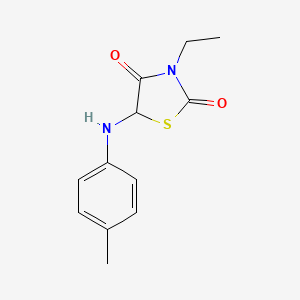
![Methyl N-methyl-N-[(1-methylpiperidin-4-yl)methyl]carbamate](/img/structure/B2847965.png)
